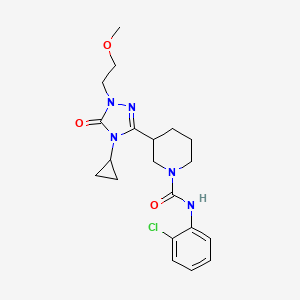
N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26ClN5O3 and its molecular weight is 419.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring
- A triazole moiety
- A chlorophenyl group
- A cyclopropyl group
This unique combination of functional groups is believed to contribute to its biological activity.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress and inflammation, which are critical in conditions such as autoimmune diseases and cardiovascular disorders .
- Anticancer Properties : Preliminary studies have shown that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The triazole moiety is often associated with enhanced antitumor effects, possibly through interference with cell proliferation pathways .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: MPO Inhibition
A study evaluated the compound's ability to inhibit MPO in human whole blood samples. Results indicated a time-dependent inhibition pattern, suggesting that the compound could be a viable therapeutic agent for conditions where MPO plays a detrimental role. The lead compound demonstrated robust inhibition in lipopolysaccharide-stimulated models, indicating its potential for treating inflammatory diseases .
Case Study 2: Anticancer Screening
Another investigation involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The compound was identified as a promising candidate due to its ability to significantly reduce spheroid viability through apoptosis induction mechanisms. This highlights its potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .
科学研究应用
Basic Information
- IUPAC Name : N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
- Molecular Formula : C20H26ClN5O3
- Molecular Weight : 419.9 g/mol
- CAS Number : 2176152-37-5
Structural Characteristics
The compound features a piperidine ring substituted with a triazole moiety and a chlorophenyl group, contributing to its potential pharmacological properties. The incorporation of cyclopropyl and methoxyethyl groups enhances its lipophilicity and biological activity.
Anticancer Activity
Research indicates that nitrogen heterocycles, including triazoles, exhibit significant anticancer properties. The ability of these compounds to form hydrogen bonds with DNA is crucial for their mechanism of action. Studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with DNA replication and repair processes .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. The presence of the triazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth and replication .
Central Nervous System Effects
The piperidine structure suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, particularly in modulating G protein-coupled receptors (GPCRs), which are critical for many neuropharmacological effects .
Study 1: Anticancer Efficacy
A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of triazole derivatives. It was found that specific modifications to the triazole ring significantly enhanced anticancer activity in vitro against various cancer cell lines .
Study 2: Antimicrobial Activity
A comprehensive review highlighted the effectiveness of nitrogen-containing heterocycles against antibiotic-resistant strains of bacteria. Compounds structurally related to this compound were noted for their ability to disrupt bacterial cell wall synthesis, showcasing their potential as new antimicrobial agents .
Study 3: Neuropharmacological Investigations
Research focusing on piperidine derivatives has shown promise in treating anxiety and depression by modulating serotonin receptors. The unique structure of this compound may provide a new avenue for developing effective treatments for mood disorders .
属性
IUPAC Name |
N-(2-chlorophenyl)-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3/c1-29-12-11-25-20(28)26(15-8-9-15)18(23-25)14-5-4-10-24(13-14)19(27)22-17-7-3-2-6-16(17)21/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHCDYEHIXUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CC=C3Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













